1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-4-one
- 1-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 1-methyl-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific ring structure and the presence of both pyridine and pyrazine rings. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in specific research and industrial contexts .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-5-7(11)12/h2-4H,5H2,1H3,(H,9,10) |
InChI Key |
GQCQESSEDKNHPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CNC2=C1C=CC=N2 |
Origin of Product |
United States |
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